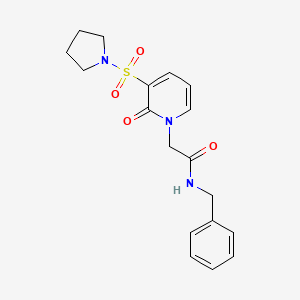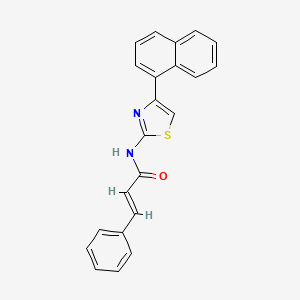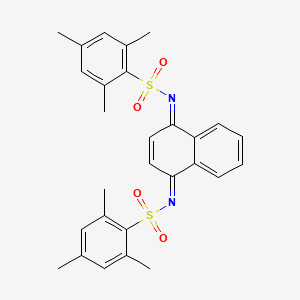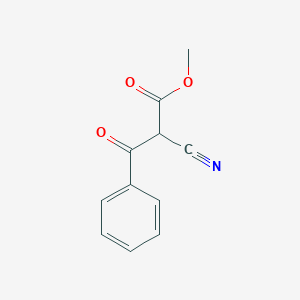
Methyl 2-cyano-3-oxo-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-cyano-3-oxo-3-phenylpropanoate” is a chemical compound with the molecular formula C11H11NO2 . It has an average mass of 189.210 Da and a monoisotopic mass of 189.078979 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 2-cyano-3-oxo-3-phenylpropanoate” consists of a phenyl group (a benzene ring), a cyano group (-CN), a methyl group (-CH3), and a carboxylate ester group (-COO-) .Physical And Chemical Properties Analysis
“Methyl 2-cyano-3-oxo-3-phenylpropanoate” has a molecular formula of C11H11NO2, an average mass of 189.210 Da, and a monoisotopic mass of 189.078979 Da .Scientific Research Applications
Chemoenzymatic Synthesis in Pharmaceutical Applications
Methyl 2-cyano-3-oxo-3-phenylpropanoate has been utilized in chemoenzymatic synthesis processes. For example, it has been used in the synthesis of the C-13 side chain analogues of paclitaxel (Taxol) and docetaxel (Taxotere), which are significant in cancer treatment (Hamamoto et al., 2000).
Asymmetric Synthesis
This compound has been involved in asymmetric synthesis. A study demonstrated its use in the asymmetric 1,4-addition of arylboronic acids to yield high enantioselective products, applied in the synthesis of (R)-tolterodine (Sörgel et al., 2008).
Fluorescence Sensing and Metal Ion Detection
In a novel application, derivatives of methyl 2-cyano-3-oxo-3-phenylpropanoate have been used in the creation of fluorescent sensors for detecting metal ions, particularly for iron (III) ions (Joshi et al., 2015).
Anti-Inflammatory Activity
The compound has been studied for its potential in anti-inflammatory applications. One research demonstrated the synthesis, crystallization, and polymorphic interpretation of a derivative, showing significant anti-inflammatory activity in vivo (Rai et al., 2016).
Applications in Microbial Biotransformations
It has been used in microbial biotransformations for the preparation of optically pure aromatic molecules. Different microbial strategies were employed to transform various substrates into chiral aromatic compounds (Contente et al., 2012).
Chemical Fuel for Molecular Machines
Methyl 2-cyano-3-oxo-3-phenylpropanoate has been investigated as a chemical fuel for acid-base driven molecular machines. Its kinetic parameters were studied to control the rate of fuel supply, ensuring efficient operation of such machines (Biagini et al., 2020).
properties
IUPAC Name |
methyl 2-cyano-3-oxo-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9(7-12)10(13)8-5-3-2-4-6-8/h2-6,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXYWUNYSPAWFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-3-oxo-3-phenylpropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

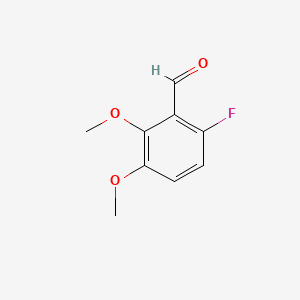

![2-[(3-chloro-2-methylphenyl)amino]-N-(2-cyclohex-1-en-1-ylethyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2400585.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2400588.png)
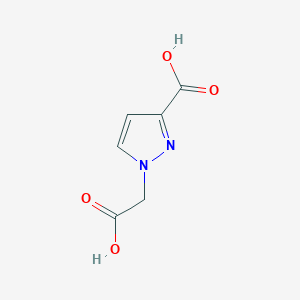
![N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2400594.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2400595.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2400597.png)
![[4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2400598.png)
